B1575728 Temporin-La

Temporin-La

Cat. No.: B1575728
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-La is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from frog skin . It exhibits broad-spectrum activity against a range of microorganisms and has demonstrated significant research value for its antitumor properties . Studies show that this compound and its synthetic analogs can inhibit cancer cell proliferation in a dose-dependent manner . Its mechanism of action is primarily membranolytic, involving electrostatic interactions between the positively charged peptide and the anionic surfaces of target cell membranes, such as those found on bacteria and cancer cells . This interaction leads to membrane permeabilization and disruption, ultimately causing cell death . Research efforts have focused on enhancing its specificity and efficacy, for instance, by incorporating the integrin αvβ3 homing domain (RGD), creating analogs with improved targeting capabilities against certain tumors . As a research reagent, this compound serves as a valuable tool for investigating novel anticancer and antimicrobial agents, as well as for studying peptide-membrane interactions. This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

LLRHVVKILEKYL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Palustrin-Ca

Palustrin-Ca, another AMP isolated from Lithobates catesbeianus, shares functional similarities with Temporin-La but differs structurally and mechanistically:

Property This compound Palustrin-Ca
Amino Acid Residues 13 31
Net Charge (pH 7.0) +3 +2
Structural Motif Linear α-helix C-terminal "Rana box" (Cys23-Cys29 disulfide bridge)
Antibacterial Activity Stronger vs. Gram-positive bacteria (e.g., S. aureus MIC: 7.8 μg/mL) Broader spectrum, stronger against Pseudomonas aeruginosa (MIC: 7.8 μg/mL)
Antifungal Activity Moderate (MIC: 31.25 μg/mL) Weak (MIC >100 μg/mL)
Antitumor Activity IC₅₀: 1.384 μg/mL (SMMC7721) IC₅₀: 0.951 μg/mL (SGC7901)
Hemolytic Activity Negligible (0% at 250 μg/mL) Low (0.25% at 250 μg/mL)

Palustrin-Ca’s larger size and disulfide-bonded "Rana box" enhance stability but reduce membrane penetration efficiency compared to this compound’s compact α-helix . Despite lower antifungal activity, Palustrin-Ca exhibits superior antitumor potency, likely due to its ability to disrupt mitochondrial function in cancer cells .

Ranatuerins and Brevinins

This compound belongs to the temporin family, while Palustrin-Ca shares homology with ranatuerins (e.g., ranatuerin-2Ca) and brevinins (e.g., brevinin-2TD). Key distinctions include:

  • Ranatuerins: Longer peptides (≥20 residues) with conserved C-terminal cyclic domains.
  • Brevinins : Characterized by a C-terminal "Rana box" and potent antifungal activity. Brevinin-2TD, however, exhibits weaker antitumor effects (IC₅₀: ~10 μg/mL) compared to this compound .

Research Findings and Implications

  • Mechanistic Divergence : this compound primarily targets membrane integrity, while Palustrin-Ca induces mitochondrial apoptosis .
  • Therapeutic Potential: this compound’s low hemolytic activity and high tumor selectivity make it a promising candidate for localized anticancer therapy. Its synthetic analogs further address systemic delivery challenges .
  • Limitations : Natural temporins exhibit short plasma half-lives (<30 minutes), necessitating structural stabilization (e.g., PEGylation) for clinical translation .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Temporin-La

The primary method for synthesizing this compound peptides is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating purification and automation. Key features of the SPPS method for this compound include:

  • Fmoc Deprotection: Typically performed using 20% piperidine in dimethylformamide (DMF) with ultrasonic assistance to enhance reaction efficiency and reduce synthesis time.
  • Coupling Reactions: Activated amino acids are coupled using agents such as COMU and Oxyma, with ultrasonic assistance to improve coupling yields.
  • Ultrasonic-Assisted SPPS (US-SPPS): This approach accelerates both deprotection and coupling steps, leading to high purity linear peptides ready for further modification.

Detailed Synthetic Route Summary

Step Description Reagents/Conditions Outcome
1 Linear peptide assembly by US-SPPS Fmoc-protected amino acids, COMU/Oxyma, 20% piperidine in DMF, ultrasonic assistance Linear this compound precursor peptides with high purity
2 Selective side-chain deprotection Palladium-catalyzed removal of allyl groups from Lys(Alloc) and Glu(OAll) Free amine and carboxyl groups for cyclization
3 Cyclization by lactam formation PyAOP, HOAt coupling agents on solid phase Intramolecular amide bond forming cyclic peptide
4 Alternative cyclization by click chemistry Azide-alkyne cycloaddition (CuAAC) Formation of 1,4-triazole cyclic peptide
5 Cleavage and purification Acidic cleavage from resin, HPLC purification Pure cyclic this compound analogues

Research Findings on Preparation and Biological Implications

  • Enhanced α-Helicity: Cyclization via lactam or triazole linkers increases the α-helical content of this compound, which correlates with improved antimicrobial activity and reduced hemolytic toxicity.
  • Protease Stability: Cyclic analogues show enhanced stability against proteolytic degradation in human serum, extending their potential therapeutic lifespan.
  • Biological Activity: Cyclic this compound derivatives demonstrate potent antimicrobial effects against Gram-positive and Gram-negative bacteria, including drug-resistant strains, and exhibit antibiofilm properties.
  • Structure-Activity Relationship (SAR): Modifications at specific residues (e.g., position 7) with unnatural amino acids have been explored to fine-tune activity and reduce cytotoxicity, though these are more studied in related temporin isoforms.

Data Table: Comparison of Preparation Methods and Effects on this compound

Preparation Method Key Chemical Strategy Structural Impact Biological Outcome Reference
Linear US-SPPS Fmoc-based peptide chain assembly Linear peptide, flexible conformation Baseline antimicrobial activity, moderate stability
Lactam Stapling Side-chain amide bond (Lys-Glu) Increased α-helicity, rigid cyclic structure Enhanced antimicrobial potency, reduced toxicity, increased serum stability
Click Chemistry Cyclization Azide-alkyne 1,4-triazole formation Stabilized α-helix via triazole bridge Improved activity and stability similar to lactam stapling
Amino Acid Substitution Incorporation of unnatural amino acids at position 7 Modulated charge and hydrophobicity Altered antimicrobial spectrum and cytotoxicity

Q & A

Q. What experimental models are commonly used to evaluate Temporin-La’s anti-tumor activity, and how should researchers control for cytotoxicity?

Category: Basic Methodology this compound’s cytotoxicity is typically assessed using in vitro models such as the MTT assay across diverse cell lines (e.g., B16 melanoma, HepG2, MCF7). Researchers should include non-cancerous cell lines (e.g., 3T3 fibroblasts) to evaluate specificity. Dose-response curves (0–200 µg/mL) and controls (untreated cells, solvent-only) are critical to distinguish baseline toxicity. For morphological analysis, scanning electron microscopy (SEM) and flow cytometry are recommended to observe membrane disruption and apoptosis markers .

Q. How do researchers structurally characterize this compound and its engineered variants?

Category: Basic Methodology Circular dichroism (CD) spectroscopy is used to analyze secondary structures (e.g., α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Molecular dynamics simulations provide 3D structural insights, particularly for RGD-chimera variants like RGD-T-La (FS), which show enhanced α-helix stability. Comparative analysis of wild-type vs. modified peptides is essential to correlate structural changes with functional outcomes .

Q. What molecular targets are implicated in this compound’s pro-apoptotic effects?

Category: Basic Mechanism Caspase-3 activation is a key apoptotic marker. Western blotting and RT-qPCR are standard methods to quantify protein/mRNA expression. For example, RGD-T-La (FS) at 10–20 µg/mL increases caspase-3 protein levels in B16 cells, while higher concentrations (50–100 µg/mL) may induce necrosis, reducing caspase-3 expression. Researchers should validate findings with multiple apoptosis assays (e.g., Annexin V staining) to avoid misinterpretation .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent caspase-3 activation be resolved?

Category: Data Contradiction Analysis Discrepancies arise from concentration thresholds: lower doses (10–20 µg/mL) induce caspase-3-mediated apoptosis, while higher doses (>50 µg/mL) trigger necrosis, reducing caspase-3 signals. To resolve this, researchers should:

  • Use complementary assays (e.g., LDH release for necrosis).
  • Perform time-course experiments to track caspase-3 dynamics.
  • Validate with siRNA knockdown of caspase-3 to confirm mechanistic roles. Table 1 summarizes caspase-3 expression under varying conditions:
PeptideConcentration (µg/mL)Caspase-3 Expression (vs. Control)Assay UsedSource
RGD-T-La (FS)10–20↑ 2.5–3.0xWestern blot
RGD-T-La (FS)50–100↓ 0.5–0.7xRT-qPCR

Q. What design strategies improve this compound’s tumor selectivity and stability?

Category: Peptide Engineering RGD-motif integration (e.g., RGD-T-La) enhances binding to αvβ3 integrins overexpressed in melanoma. Strategies include:

  • Structural stabilization : D-amino acid substitutions or cyclization to resist proteolysis.
  • Conjugation : Fluorescent tags (e.g., FITC) for real-time tracking in SEM studies.
  • Combinatorial screening : Phage display libraries to identify optimal tumor-targeting sequences. Post-modification validation via cytotoxicity assays and pharmacokinetic studies in murine models is critical .

Q. Why do in vitro and in vivo efficacy results for this compound often diverge, and how can this be addressed?

Category: Translational Challenges In vitro models lack tumor microenvironment complexity (e.g., immune interactions, pH gradients). To bridge this gap:

  • Use 3D tumor spheroids or organoids to mimic tissue architecture.
  • Conduct pharmacokinetic studies to assess peptide half-life and biodistribution.
  • Evaluate synergy with immunotherapies (e.g., checkpoint inhibitors) in co-culture systems .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous response across cell lines?

Category: Experimental Design

  • Multivariate analysis : PCA (Principal Component Analysis) to identify response clusters linked to genetic profiles (e.g., integrin expression).
  • Dose-response modeling : Four-parameter logistic curves to calculate IC50 values and Hill slopes.
  • Meta-analysis : Pool data from independent studies using random-effects models to account for variability .

Guidelines for Researchers

  • Reference Standards : Use the Antibacterial Peptide Database (APD) for sequence validation and structural comparisons .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies when transitioning to in vivo models.
  • Data Reproducibility : Share raw data (e.g., flow cytometry FCS files) via repositories like Zenodo for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.